N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide group, a dioxolane ring, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the dioxolane ring, which is then linked to the benzamide group through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the benzamide group can yield an amine.
Scientific Research Applications
N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in drug design and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzamide group can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and dioxolane-containing molecules. Examples include:
- N-(2-Hydroxyethyl)benzamide
- N-(2,2-Dimethyl-1,3-dioxolan-4-yl)methylbenzamide
Uniqueness
What sets N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
60602-60-0 |
---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-[(2-hydroxy-1,3-dioxolan-4-yl)methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H19NO4/c1-10(2)15(8-12-9-18-14(17)19-12)13(16)11-6-4-3-5-7-11/h3-7,10,12,14,17H,8-9H2,1-2H3 |
InChI Key |
ZAUSVJDIOWBHKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1COC(O1)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.